molecular formula C13H14N2 B1581896 1-Benzyl-1-phenylhydrazine CAS No. 614-31-3

1-Benzyl-1-phenylhydrazine

Cat. No.: B1581896
CAS No.: 614-31-3
M. Wt: 198.26 g/mol
InChI Key: SQMOOVFBFVTTGF-UHFFFAOYSA-N
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Description

1-Benzyl-1-phenylhydrazine is an organic compound with the molecular formula C13H14N2 It is a hydrazine derivative characterized by the presence of both benzyl and phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1-phenylhydrazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-1-phenylhydrazine involves its interaction with various molecular targets. In biochemical contexts, it can act as an inhibitor of specific enzymes by forming stable complexes with the active sites. The pathways involved often include nucleophilic addition reactions, where the hydrazine moiety interacts with electrophilic centers on the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1-phenylhydrazine is unique due to the presence of both benzyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

1-benzyl-1-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOOVFBFVTTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210320
Record name N-Benzyl-N-phenylhydrazine
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-31-3
Record name 1-Phenyl-1-(phenylmethyl)hydrazine
Source CAS Common Chemistry
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Record name 1-Benzylphenylhydrazine
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Record name 614-31-3
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Record name N-Benzyl-N-phenylhydrazine
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Record name N-benzyl-N-phenylhydrazine
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Record name 1-BENZYLPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

1-benzyl-1-phenylhydrazine was prepared in the same manner as Synthesis Example 1 except for using 208.6 g (1.14 mol) of N-benzylaniline in place of diphenylamine. Said hydrazine was dissolved in a mixture of 1 l of ethanol and 50 ml of acetic acid, and 286 g (1.14 mol) of 2-formyl-4,5-diphenyloxazoline, represented by the formula ##STR9## was added. The resulting mixture was cooled to 10° C., and 250 g (3.82 mol) of zinc metal was added with caution not to raise the temperature over 20° C. After completion of the reaction, the reaction mixture was filtered and the filtrate was poured into water, thus giving a yellow precipitate. Recrystallization of the precipitate from a methyl ethyl ketone-ethanol (1:1) mixture gave 87.5 g of yellow crystals (yield 17.8% based on the amine).
Quantity
208.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-formyl-4,5-diphenyloxazoline
Quantity
286 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-benzyl-1-phenylhydrazine contribute to the synthesis of 7,8-dihydroindolo[2,3-d][1]benzazepin-6(5H)-one?

A1: this compound plays a crucial role as a reactant in the Fischer indole reaction, a key step in the synthesis of 7,8-dihydroindolo[2,3-d][1]benzazepin-6(5H)-one []. This compound reacts with 2-nitrophenylacetyl acetoacetate in the presence of acetic acid to form a substituted indole intermediate. This intermediate then undergoes further transformations to yield the final 7,8-dihydroindolo[2,3-d][1]benzazepin-6(5H)-one scaffold.

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